molecular formula C28H27N3O4 B11128013 N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11128013
M. Wt: 469.5 g/mol
InChI Key: KXKTZDVZNUJVKF-WUKNDPDISA-N
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Description

N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of the quinoxaline core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the synthesis of derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry: In chemistry, N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes. It may serve as a lead compound for developing new pharmaceuticals or as a tool for probing biological mechanisms.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a subject of preclinical and clinical research.

Industry: Industrial applications include its use in the development of new materials, such as polymers and coatings, where its chemical properties can be leveraged to enhance performance.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

  • N-(2-ethoxyphenyl)-4-methylbenzamide
  • N-(2-ethoxyphenyl)-2-oxoacetamide
  • N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}propionamide

Uniqueness: N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its analogs.

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-[(E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C28H27N3O4/c1-3-35-25-11-7-5-9-22(25)29-26(32)18-24-28(34)30-21-8-4-6-10-23(21)31(24)27(33)17-16-20-14-12-19(2)13-15-20/h4-17,24H,3,18H2,1-2H3,(H,29,32)(H,30,34)/b17-16+

InChI Key

KXKTZDVZNUJVKF-WUKNDPDISA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=C(C=C4)C

Origin of Product

United States

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